molecular formula C12H12FNO4S B13259904 4-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)butane-1-sulfonyl fluoride

4-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)butane-1-sulfonyl fluoride

Cat. No.: B13259904
M. Wt: 285.29 g/mol
InChI Key: ZZOIZWJYCZYUTB-UHFFFAOYSA-N
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Description

4-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)butane-1-sulfonyl fluoride is a chemical compound known for its unique structure and reactivity. This compound is characterized by the presence of a sulfonyl fluoride group attached to a butane chain, which is further connected to an isoindoline-1,3-dione moiety. The compound’s structure imparts it with distinct chemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)butane-1-sulfonyl fluoride typically involves the reaction of isoindoline-1,3-dione derivatives with butane-1-sulfonyl fluoride under controlled conditions. One common method involves the use of a base such as triethylamine to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes purification steps such as recrystallization or chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

4-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)butane-1-sulfonyl fluoride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfonic acid derivatives and substituted isoindoline-1,3-dione compounds .

Scientific Research Applications

4-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)butane-1-sulfonyl fluoride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)butane-1-sulfonyl fluoride involves its reactivity towards nucleophiles. The sulfonyl fluoride group can form covalent bonds with nucleophilic residues in enzymes or other proteins, leading to inhibition or modification of their activity. This reactivity is exploited in various biochemical assays and drug development processes .

Comparison with Similar Compounds

Similar Compounds

  • 4-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoyl chloride
  • 2-(2,6-Dioxopiperidin-3-yl)-5-(piperidin-4-yl)isoindole-1,3-dione

Uniqueness

Compared to similar compounds, 4-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)butane-1-sulfonyl fluoride is unique due to its sulfonyl fluoride group, which imparts distinct reactivity and functional properties. This makes it particularly valuable in applications requiring selective modification of biomolecules .

Properties

Molecular Formula

C12H12FNO4S

Molecular Weight

285.29 g/mol

IUPAC Name

4-(1,3-dioxoisoindol-2-yl)butane-1-sulfonyl fluoride

InChI

InChI=1S/C12H12FNO4S/c13-19(17,18)8-4-3-7-14-11(15)9-5-1-2-6-10(9)12(14)16/h1-2,5-6H,3-4,7-8H2

InChI Key

ZZOIZWJYCZYUTB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCS(=O)(=O)F

Origin of Product

United States

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